
2,2,5,5-Hexanetetrathiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,5-Hexanetetrathiol is an organic compound with the molecular formula C6H14S4. It is characterized by the presence of four thiol groups attached to a hexane backbone. Thiol groups are known for their strong odor and their ability to form disulfide bonds, which are crucial in various chemical and biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Hexanetetrathiol typically involves the introduction of thiol groups into a hexane backbone. One common method is the reaction of hexane derivatives with thiolating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the efficient introduction of thiol groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The process may include steps such as purification and distillation to obtain the pure compound. The use of advanced technologies and equipment ensures the consistency and quality of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,5,5-Hexanetetrathiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: Thiol groups can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.
Major Products Formed:
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of various substituted hexane derivatives.
Applications De Recherche Scientifique
2,2,5,5-Hexanetetrathiol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Plays a role in the study of protein folding and disulfide bond formation.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting thiol-disulfide exchange processes.
Industry: Utilized in the production of polymers and other materials where thiol groups are required
Mécanisme D'action
The mechanism of action of 2,2,5,5-Hexanetetrathiol involves its thiol groups, which can form disulfide bonds with other thiol-containing molecules. This ability to form and break disulfide bonds is crucial in various biochemical processes, including protein folding and stabilization. The molecular targets include proteins and enzymes that contain cysteine residues, which can form disulfide bonds with the thiol groups of this compound .
Comparaison Avec Des Composés Similaires
2,2,5,5-Tetramethyltetrahydrofuran (TMO): A heterocyclic compound with similar structural features but different functional groups.
Hexane, 2,2,5,5-tetramethyl-: Another hexane derivative with different substituents.
Uniqueness: 2,2,5,5-Hexanetetrathiol is unique due to its four thiol groups, which provide it with distinct chemical reactivity and applications. The presence of multiple thiol groups allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
202520-10-3 |
|---|---|
Formule moléculaire |
C6H14S4 |
Poids moléculaire |
214.4 g/mol |
Nom IUPAC |
hexane-2,2,5,5-tetrathiol |
InChI |
InChI=1S/C6H14S4/c1-5(7,8)3-4-6(2,9)10/h7-10H,3-4H2,1-2H3 |
Clé InChI |
YFKNSNFWYXKUSD-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(C)(S)S)(S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


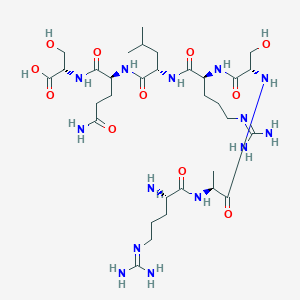
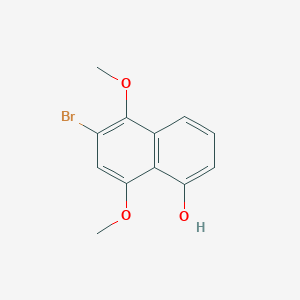

![N-Benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine](/img/structure/B12579627.png)
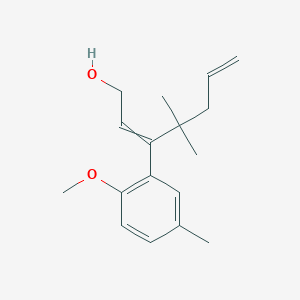
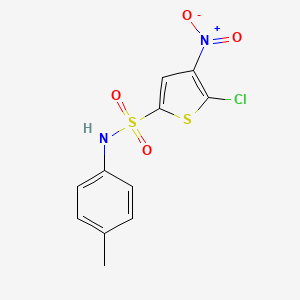

![1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane](/img/structure/B12579662.png)

![(2R)-2-amino-2-cyclopropyl-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B12579671.png)
![1,2-Bis[2-(dimethylsilyl)phenyl]ethyne](/img/structure/B12579682.png)
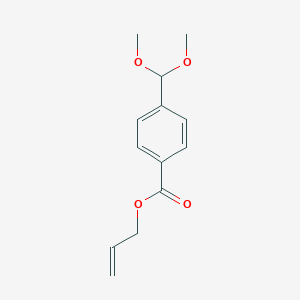
![(2,6-dimethylphenyl)-[4-methyl-4-[4-(N-phenylanilino)piperidin-1-yl]piperidin-1-yl]methanone](/img/structure/B12579687.png)
![2-Piperidinone, 1-[4-[4-(2-quinolinyl)-1-piperazinyl]butyl]-](/img/structure/B12579697.png)
